molecular formula C18H25F3N2O2 B13085658 1-(3-(Trifluoromethyl)benzyl)piperidin-4-yl tert-butylcarbamate

1-(3-(Trifluoromethyl)benzyl)piperidin-4-yl tert-butylcarbamate

Katalognummer: B13085658
Molekulargewicht: 358.4 g/mol
InChI-Schlüssel: ZIKVSCGMQOVDKP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-(Trifluoromethyl)benzyl)piperidin-4-yl tert-butylcarbamate is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Trifluoromethyl)benzyl)piperidin-4-yl tert-butylcarbamate typically involves the reaction of 1-(3-(Trifluoromethyl)benzyl)piperidine with tert-butyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is typically conducted at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-(Trifluoromethyl)benzyl)piperidin-4-yl tert-butylcarbamate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, secondary amines, and substituted piperidine derivatives .

Wissenschaftliche Forschungsanwendungen

1-(3-(Trifluoromethyl)benzyl)piperidin-4-yl tert-butylcarbamate has various scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1-(3-(Trifluoromethyl)benzyl)piperidin-4-yl tert-butylcarbamate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, leading to modulation of their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors to exert its pharmacological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(3-(Trifluoromethyl)benzyl)piperidine
  • tert-Butyl 1-[3-(trifluoromethyl)benzyl]piperidin-4-ylcarbamate

Uniqueness

1-(3-(Trifluoromethyl)benzyl)piperidin-4-yl tert-butylcarbamate is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes the compound particularly valuable in drug design and development .

Eigenschaften

Molekularformel

C18H25F3N2O2

Molekulargewicht

358.4 g/mol

IUPAC-Name

[1-[[3-(trifluoromethyl)phenyl]methyl]piperidin-4-yl] N-tert-butylcarbamate

InChI

InChI=1S/C18H25F3N2O2/c1-17(2,3)22-16(24)25-15-7-9-23(10-8-15)12-13-5-4-6-14(11-13)18(19,20)21/h4-6,11,15H,7-10,12H2,1-3H3,(H,22,24)

InChI-Schlüssel

ZIKVSCGMQOVDKP-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)NC(=O)OC1CCN(CC1)CC2=CC(=CC=C2)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.